molecular formula C19H22N6O2 B2506061 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-74-8

5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

货号: B2506061
CAS 编号: 946234-74-8
分子量: 366.425
InChI 键: CHJBWRJDVYJNLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its structure features:

  • A 1-phenyl group at the pyrazole ring.
  • A 3-(4-methylpiperazin-1-yl)-3-oxopropyl chain at position 5, which introduces a polar, nitrogen-rich side chain likely enhancing solubility and target interaction.

作用机制

Target of Action

The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .

生物活性

5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N6O2\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}_2

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is linked to its interaction with specific molecular targets. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of key enzymes involved in cellular processes such as proliferation and apoptosis. Some studies have shown that these compounds can inhibit phosphodiesterase (PDE) enzymes and act on adenosine receptors, contributing to their anticancer and anti-inflammatory effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHela2.59Induces apoptosis and cell cycle arrest
Another Pyrazolo CompoundMCF74.66Cell cycle arrest at G2/M phase
DoxorubicinHela2.35Standard chemotherapy agent

This table illustrates that the compound exhibits comparable potency against cancer cell lines when compared to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential against Mycobacterium tuberculosis. In vitro assays indicated that certain derivatives possess antitubercular activity with promising results against resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy
In a study exploring the anticancer effects of various pyrazolo[3,4-d]pyrimidines, it was found that the compound significantly inhibited cell proliferation in Hela cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, leading to increased caspase activity .

Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular properties of related compounds demonstrated that modifications on the pyrazolo scaffold enhanced binding affinity to pantothenate synthetase in Mycobacterium tuberculosis, thereby inhibiting bacterial growth effectively .

科学研究应用

Key Biological Activities

  • Antitumor Activity : Compounds within this class have demonstrated promising antitumor properties. For instance, derivatives have shown high inhibitory activity against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. The mechanism often involves the induction of apoptosis in cancer cells at low micromolar concentrations .
  • Inhibition of Enzymatic Activity : Certain pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of specific enzymes, such as ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs), which play roles in diseases like osteoarthritis. This inhibition can help mitigate the progression of such conditions by regulating extracellular matrix turnover .

Structure-Activity Relationship (SAR)

The structure of 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is crucial for its biological activity. Studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect the potency and selectivity of these compounds against various biological targets. For example, specific substitutions on the phenyl ring or alterations to the piperazine moiety can enhance antitumor efficacy or improve enzyme inhibition profiles .

Anticancer Studies

In a study examining novel pyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 9.20 µM) as a control. Flow cytometric analysis revealed that this compound effectively induced apoptosis in treated cells, highlighting its potential as an anticancer agent .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
DoxorubicinA5499.20Chemotherapeutic agent
1dMCF-71.74Apoptosis induction

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit ADAMTS enzymes involved in cartilage degradation in osteoarthritis. The derivatives were synthesized and tested for their inhibitory effects on ADAMTS activity, showing promising results that suggest their potential application in treating degenerative joint diseases .

Table 2: Inhibition of ADAMTS Enzymes by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundADAMTS Inhibition (%)IC50 (µM)
Compound A85%15
Compound B75%25

常见问题

Basic Research Questions

Q. What are the key structural features and functional groups critical for the compound’s bioactivity?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) to confirm the pyrazolo[3,4-d]pyrimidin-4(5H)-one core and the 4-methylpiperazine side chain. Focus on peaks indicative of carbonyl groups (C=O at ~1700 cm1^{-1} in IR) and aromatic protons (δ 7.2–8.5 ppm in 1H^1H-NMR) . Compare with structurally analogous compounds to identify pharmacophores .

Q. How can researchers optimize synthesis yields for this compound?

  • Methodological Answer : Test stepwise coupling reactions under varying conditions (e.g., dry acetonitrile for alkylation, dichloromethane for urea/thiourea formation). Monitor purity via HPLC and adjust catalysts (e.g., triethylamine) or solvent systems (ethanol vs. DMSO) to improve efficiency .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Screen against kinase or receptor targets (e.g., phosphodiesterases, cancer-associated enzymes) using competitive binding assays. Use cell-based models (e.g., cancer cell lines) for cytotoxicity profiling. Validate with dose-response curves and IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Synthesize analogs by modifying the phenyl group (e.g., fluorophenyl, dimethylphenyl) or piperazine moiety. Compare bioactivity data (e.g., IC50_{50}, binding affinity) across analogs to identify critical substituents. Use computational docking to predict interactions with target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays). Analyze batch-to-batch purity differences via LC-MS .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodological Answer : Employ proteomic profiling (e.g., SILAC) to identify downstream protein targets. Use CRISPR-Cas9 knockout models to validate pathway involvement. Pair with molecular dynamics simulations to study conformational changes in target enzymes .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via UPLC-QTOF. Simulate gastric/intestinal fluids to assess pH-dependent hydrolysis. Use 1H^1H-NMR to track structural integrity over time .

Q. Methodological Considerations Table

Research Objective Key Techniques Critical Parameters
Structural confirmationNMR, IR, X-ray crystallographySolvent purity, deuterated solvents for NMR
Bioactivity screeningKinase inhibition assays, SPRBuffer composition (e.g., pH 6.5 ammonium acetate)
Synthetic optimizationReflux under inert atmosphere, chromatographyCatalyst loading, reaction temperature
Mechanistic studiesProteomics, CRISPR-Cas9, molecular dockingCell line selection, computational force fields

Q. Key Challenges and Solutions

  • Contradictory bioactivity : Trace impurities (e.g., unreacted intermediates) may skew results. Implement rigorous purification (e.g., preparative HPLC) and quantify impurities via 1H^1H-NMR integration .
  • Low solubility : Modify solvent systems (e.g., DMSO/PBS mixtures) or synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) .

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 1, 5, and 6 of the pyrazolo[3,4-d]pyrimidinone core, influencing molecular weight, solubility, and bioactivity:

Compound Name / ID Substituents (Position) Molecular Weight Key Features
Target Compound 1-Ph; 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl) ~383.4* Polar piperazine side chain; potential PDE or kinase inhibition.
1-(4-Fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl) analog 1-(4-Fluoroph); 5-(4-methylpiperidin) 383.4 Fluorine enhances lipophilicity; piperidine vs. piperazine alters basicity.
1-(tert-Butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl) analog 1-(tert-Butyl); 5-(furan-carbonyl piperazine) 426.5 Bulky tert-butyl and furan groups; higher molecular weight.
6-((3-Fluorobenzyl)thio)-5-(2-fluorophenyl)-1-methyl analog (15d) 1-Me; 5-(2-Fluoroph); 6-(3-fluorobenzylthio) ~393.4† Thioether linkage; dual fluorophenyl groups may enhance target affinity.
5-((1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-phenyl analog (35) 5-(Triazole-methyl); 1-Ph ~401.0‡ Triazole moiety improves antiproliferative activity (47.69% U87 inhibition).

*Calculated based on ; †Estimated from ; ‡From .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The target compound’s 4-methylpiperazine chain likely enhances water solubility compared to tert-butyl () or fluorophenyl () analogs.
  • LogP Trends : Fluorine substitutions () increase lipophilicity, whereas polar side chains (e.g., piperazine) improve bioavailability.

属性

IUPAC Name

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBWRJDVYJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。